molecular formula C20H25N3O2 B2947160 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320663-99-6

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2947160
CAS No.: 2320663-99-6
M. Wt: 339.439
InChI Key: ORCIMWOAQPBUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1H-imidazole ring and at the 8-position with a 4-isopropoxybenzoyl group. The bicyclic scaffold provides rigidity, while the imidazole and benzoyl moieties contribute to hydrogen bonding and lipophilicity, respectively. Such structural attributes make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors where heterocyclic interactions are critical .

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14(2)25-19-7-3-15(4-8-19)20(24)23-16-5-6-17(23)12-18(11-16)22-10-9-21-13-22/h3-4,7-10,13-14,16-18H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCIMWOAQPBUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the imidazole ring and the azabicyclo octane core. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the attachment of the propan-2-yloxy group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkoxides, halides.

Major Products

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzoyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, highlighting substituent differences and physicochemical properties:

Compound Name (CAS) 3-Position Substituent 8-Position Substituent Molecular Formula Molecular Weight Key Properties/Notes References
Target Compound 1H-imidazol-1-yl 4-(propan-2-yloxy)benzoyl C20H24N3O3 354.43 Lipophilic benzoyl group; imidazole enhances H-bonding
2309575-77-5 1H-pyrazol-1-yl 4-(propan-2-yloxy)benzoyl C20H25N3O2 339.40 Pyrazole reduces basicity vs. imidazole
2310209-18-6 1H-imidazol-1-yl Pyrazine-2-carbonyl C15H17N5O 283.33 Pyrazine introduces aromaticity; lower MW
2320953-29-3 1H-imidazol-1-yl 2-(2-methylphenoxy)acetyl C22H24N4O2 376.45 Phenoxy group increases steric bulk
423165-13-3 3-isopropyl-5-methyl-1,2,4-triazol-4-yl Benzyl C22H30N4 350.50 Triazole and benzyl enhance hydrophobicity
2320851-67-8 1H-1,2,4-triazol-1-yl (2-Bromophenyl)sulfonyl C15H17BrN4O2S 397.29 Sulfonyl group adds polarity; bromine increases MW

Analysis of Substituent Effects

  • Pyrazole (): Lacks acidic N-H, reducing H-bond donor capacity but improving metabolic stability. Triazole (): Provides a planar structure with two nitrogen atoms, influencing π-π stacking and solubility.
  • Sulfonyl Groups (): Introduce polarity and electron-withdrawing effects, possibly altering pharmacokinetics. Arylalkyl Groups (): Benzyl or phenoxy substituents increase steric bulk, which may affect receptor selectivity.

Physicochemical and Pharmacological Implications

  • Molecular Weight and Solubility: The target compound (MW 354.43) and pyrazine analog (MW 283.33) differ significantly in solubility due to the pyrazine's compact structure.
  • Bioactivity Trends :

    • Imidazole-containing compounds (e.g., Target, ) are often explored in kinase inhibition due to their ability to mimic adenine in ATP-binding pockets.
    • Triazole derivatives () are prevalent in antifungal agents, leveraging their stability and metal-coordinating properties.

Biological Activity

The compound 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane structural framework, which has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of the compound is linked to its role as a monoamine reuptake inhibitor . Monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, play crucial roles in mood regulation and cognitive functions. Inhibiting their reuptake can enhance their availability in the synaptic cleft, which is beneficial in treating disorders such as depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory effects on various monoamine transporters:

  • Serotonin Transporter (SERT) : Compounds with modifications at the 8-position have shown increased selectivity for SERT compared to dopamine transporter (DAT) and norepinephrine transporter (NET).
  • Dopamine Transporter (DAT) : Some derivatives bind weakly to DAT, indicating a selective profile that may reduce side effects associated with non-selective inhibitors .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound has revealed critical insights into how structural modifications affect biological activity:

ModificationEffect on Activity
Substitution at the 4-position of the benzoyl groupEnhances binding affinity for SERT
Variation in alkyl chain lengthAffects lipophilicity and membrane permeability
Imidazole ring alterationsModulates interaction with the target receptors

Pharmacokinetics

Pharmacokinetic studies indicate that compounds within this class exhibit favorable absorption and distribution characteristics, making them promising candidates for further development:

  • Bioavailability : High oral bioavailability has been reported for certain derivatives.
  • Half-life : Extended half-lives allow for less frequent dosing, improving patient compliance.

Clinical Relevance

Research has shown that azabicyclo[3.2.1]octane derivatives can be effective in managing conditions such as:

  • Depression : Clinical trials have indicated significant improvements in depressive symptoms when treated with monoamine reuptake inhibitors derived from this scaffold.
  • Anxiety Disorders : Similar compounds have been evaluated for their efficacy in reducing anxiety levels in controlled settings.

Comparative Analysis with Existing Therapies

A comparative analysis with traditional antidepressants reveals that these newer compounds may offer advantages such as reduced side effects and improved therapeutic profiles:

Drug ClassCommon Side EffectsAzabicyclo[3.2.1]octane Derivatives
Tricyclic AntidepressantsCardiovascular issues, sedationMinimal cardiovascular impact
SSRIsSexual dysfunction, gastrointestinal issuesLower incidence of sexual side effects

Q & A

Basic Research Questions

Q. What enantioselective synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold in this compound?

  • Methodological Answer : Current approaches leverage stereoselective intramolecular cyclization or chiral auxiliaries. For example, coupling reactions using carbodiimide-based activation (e.g., EDC/HOBt) enable selective amide bond formation between the imidazole and bicyclo core . Asymmetric catalysis, such as chiral Lewis acids, can control bridgehead stereochemistry during scaffold assembly . Analytical validation via 1H NMR^1 \text{H NMR} and chiral HPLC ensures enantiomeric purity (>98% ee) .

Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions validated?

  • Methodological Answer : Primary targets include dopamine (DAT) and serotonin (SERT) transporters, validated via radioligand displacement assays (e.g., 3H^3\text{H}-WIN 35,428 for DAT). Competitive binding studies using HEK-293 cells expressing human transporters quantify IC50_{50} values, with derivatives showing nanomolar affinity . Secondary targets like ELOVL6 (fatty acid elongase) are assessed via enzymatic inhibition assays using 14C^{14}\text{C}-labeled substrates .

Q. How does the bicyclo[3.2.1]octane framework influence pharmacological properties?

  • Methodological Answer : The rigid scaffold enforces a tropane-like conformation, enhancing binding to monoamine transporters by pre-organizing substituents in bioactive orientations. Computational docking (e.g., AutoDock Vina) reveals hydrophobic interactions between the bicyclo core and transporter transmembrane domains . Physicochemical profiling (LogP, PSA) correlates scaffold rigidity with improved blood-brain barrier permeability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide optimization of the 3-(1H-imidazol-1-yl) substituent?

  • Methodological Answer : Systematic substitution of the imidazole ring (e.g., halogenation, alkylation) is evaluated via in vitro binding assays. For instance, 4-fluoro substitution on the benzoyl group increases DAT selectivity by 10-fold compared to unsubstituted analogs . Molecular dynamics simulations identify steric clashes between bulkier substituents and SERT’s binding pocket, rationalizing selectivity shifts .

Q. How are stereochemical challenges addressed during synthesis, and what analytical methods ensure purity?

  • Methodological Answer : Chiral resolving agents (e.g., L-tartaric acid) separate enantiomers post-synthesis, while asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% diastereomeric excess . Purity is confirmed via 13C^{13}\text{C}-NMR (bridgehead carbons at δ 55–60 ppm) and X-ray crystallography for absolute configuration assignment .

Q. What metabolic pathways are characterized for this compound, and how do metabolites impact analog design?

  • Methodological Answer : In vivo studies in rodents identify hepatic CYP3A4-mediated oxidation of the isopropyloxy group, yielding carboxylic acid metabolites. LC-MS/MS analysis detects phase II glucuronidation, necessitating prodrug strategies to enhance stability . Metabolite profiling informs substituent modifications (e.g., fluorination) to block oxidative sites .

Q. How are 8-azabicyclo[3.2.1]octane derivatives adapted for neuroimaging applications?

  • Methodological Answer : Radioiodination (e.g., 123I^{123}\text{I}) at the 4-position of the benzoyl group produces SPECT tracers like ioflupane. In vivo biodistribution studies in primates confirm striatal uptake, validated by blocking with DAT inhibitors (e.g., RTI-336) . Lipophilicity adjustments (ClogP ~2.5) optimize brain penetration while minimizing off-target binding .

Q. How are contradictory affinity data for multiple transporters reconciled in drug design?

  • Methodological Answer : Divergent SAR trends (e.g., DAT vs. SERT selectivity for 3-aryl vs. 3-heteroaryl substituents) are resolved using hybrid analogs. Dual-target activity is probed via functional assays (e.g., 3H^3\text{H}-serotonin uptake inhibition). Free-energy perturbation calculations (FEP+) predict binding mode differences, guiding substituent prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.